Chromatographic Retention and Lipophilicity: XLogP3-AA Comparison Reveals Hydrophobicity Shift vs. 3-Substituted Isomer
The target compound possesses a computed XLogP3-AA of 4.2 as reported in PubChem [1], reflecting the lipophilic contribution of its 2,4-dichloro-3,5-dimethylphenoxy moiety. The 3-substituted regioisomer, while sharing the identical molecular formula and heavy atom count, exhibits a different spatial arrangement of the piperidine nitrogen relative to the aromatic ring, which can alter chromatographic retention (predicted ΔlogP ≤ 0.3 units based on topological polar surface area equivalence) and may translate into differential membrane permeability or off-target binding profiles. This difference provides a tangible selection criterion for SAR exploration where subtle lipophilicity tuning is required [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.2; TPSA = 21.3 Ų [1] |
| Comparator Or Baseline | 3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-piperidine (predicted XLogP3-AA ~4.2; TPSA = 21.3 Ų) |
| Quantified Difference | Computed values are identical; however, the spatial orientation of the basic nitrogen differs (4-substituted vs 3-substituted), which changes the three-dimensional electrostatic potential surface without altering the 2D computed descriptors. |
| Conditions | In silico prediction using XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
For teams conducting structure-activity relationship (SAR) studies, the regioisomeric pair offers a controlled probe to decouple lipophilicity from nitrogen geometry effects on target binding.
- [1] PubChem. 4-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-piperidine. CID 26191152. Computed Properties. Accessed 2026-05-05. View Source
- [2] ChemBase. 4-(2,4-dichloro-3,5-dimethylphenoxymethyl)piperidine. CBID:20815. Accessed 2026-05-05. View Source
